molecular formula C6H6N2O2 B1465100 5-Methylpyrimidine-4-carboxylic acid CAS No. 933683-35-3

5-Methylpyrimidine-4-carboxylic acid

Cat. No. B1465100
M. Wt: 138.12 g/mol
InChI Key: INTUWGJOBDUGLY-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-4-carboxylic acid is a compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a solid substance with a boiling point of 316.6±22.0°C at 760 mmHg .


Molecular Structure Analysis

The linear formula of 5-Methylpyrimidine-4-carboxylic acid is C6H6N2O2 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

5-Methylpyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 138.13 and a boiling point of 316.6±22.0°C at 760 mmHg .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 5-Methylpyrimidine-4-carboxylic acid, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes: The literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Drug Discovery Therapeutics

  • Summary of Application: Pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
  • Results or Outcomes: The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model. Additionally, the biological potency, ADME properties and pharmacokinetics/pharmacodynamics are discussed .

3. Antioxidant Applications

  • Summary of Application: Pyrimidines, including 5-Methylpyrimidine-4-carboxylic acid, have been found to have antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
  • Results or Outcomes: The literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

4. Antiviral Applications

  • Summary of Application: Pyrimidines, including 5-Methylpyrimidine-4-carboxylic acid, have been found to have antiviral effects . Antiviral drugs are a type of medication used specifically for treating viral infections.
  • Results or Outcomes: The literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

5. Antibacterial Applications

  • Summary of Application: Pyrimidines, including 5-Methylpyrimidine-4-carboxylic acid, have been found to have antibacterial effects . Antibacterial drugs are a type of medication used specifically for treating bacterial infections.
  • Results or Outcomes: The literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

6. Antifungal Applications

  • Summary of Application: Pyrimidines, including 5-Methylpyrimidine-4-carboxylic acid, have been found to have antifungal effects . Antifungal drugs are a type of medication used specifically for treating fungal infections.
  • Results or Outcomes: The literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

Safety And Hazards

The safety information available indicates that 5-Methylpyrimidine-4-carboxylic acid may cause skin irritation (H315). Precautionary measures include rinsing with water if the compound comes into contact with the eyes .

properties

IUPAC Name

5-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUWGJOBDUGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696952
Record name 5-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrimidine-4-carboxylic acid

CAS RN

933683-35-3
Record name 5-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
IH Hall, OT Wong, SD Wyrick, R Simlot… - Journal of pharmacy …, 1991 - academic.oup.com
The disposition of [2- 14 C] 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid has been determined in rats following intravenous and oral administration. A two-compartment …
Number of citations: 1 academic.oup.com
IH Hall, GH Cocolas, ARK Murthy, KA Rhyne… - Journal of …, 1985 - Elsevier
… Abstract 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid proved to be a potent hypolipidemic agent in rodents at the low dose of 20 mg/kg/d. The agent effectively reduced …
Number of citations: 7 www.sciencedirect.com
IH Hall, OT Wong, DJ Reynolds, R Simlot… - Journal of …, 1993 - Elsevier
6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA) was found to be a potent hypolipidemic agent at oral closes of 10 and 20 mg/kg/day in rodents. This agent was …
Number of citations: 9 www.sciencedirect.com
T TAKITA, Y MURAOKA, T NAKATANI… - The Journal of …, 1978 - jstage.jst.go.jp
BLM B2, which was most easily purified among natural BLMs and contained agmatine(N= 4) as the terminal amine, was found to be 19 by repeated elemental analyses(There are 14 …
Number of citations: 217 www.jstage.jst.go.jp
PH Laursen, WA Thews… - The Journal of Organic …, 1957 - ACS Publications
Guanidine and ethyl-oxalylpropionate havebeen condensed in an alkaline medium to yield a noncyclic guanide. The guanide has been cyclized to an imidazoline derivative and that in …
Number of citations: 9 pubs.acs.org
CR Wilson, RK Gessner, A Moosa… - Journal of medicinal …, 2017 - ACS Publications
… To a solution of 6-((4-fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylic acid 5 (0.20 g, 0.72 mmol) in DMF (3 mL) was added diisopropylethylamine (0.232 g, 1.8 mmol), …
Number of citations: 19 pubs.acs.org
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
We report on the development of a series of pyrimidine carboxylic acids that are potent and selective inhibitors of kynurenine monooxygenase and competitive for kynurenine. We …
Number of citations: 67 pubs.acs.org
KL Audus, A Williams… - Journal of pharmacy and …, 1991 - Wiley Online Library
Aminopeptidase activity associated with human buccal tissue and primary cultures of hamster buccal epithelium homogenates was assayed fluorometrically using 4‐methoxy‐2‐…
Number of citations: 7 onlinelibrary.wiley.com
R Provenzani, I Tarvainen, G Brandoli, A Lempinen… - PLoS …, 2018 - journals.plos.org
Protein kinase C (PKC) isoforms play a pivotal role in the regulation of numerous cellular functions, making them extensively studied and highly attractive drug targets. Utilizing the …
Number of citations: 11 journals.plos.org
TC Bozeman - 2013 - search.proquest.com
The bleomycins are a family of glycopeptide-derived antibiotics isolated from various Streptomyces species and have been the subject of much attention from the scientific community as …
Number of citations: 3 search.proquest.com

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